1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an imidazole ring attached to a pyrazole ring, with an ethyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with imidazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-5-amine
- 1-methyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both imidazole and pyrazole rings provides a versatile framework for various interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-14-7(5-8(10)12-14)9(15)13-4-3-11-6-13/h3-6H,2H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUOFKMQQOJBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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